1-[3-(2-thienyl)acryloyl]indoline
Description
1-[3-(2-Thienyl)acryloyl]indoline is a heterocyclic compound featuring an indoline core (a bicyclic structure comprising a benzene ring fused with a five-membered nitrogen-containing ring) substituted at the nitrogen atom with a 3-(2-thienyl)acryloyl group. The acryloyl moiety introduces a conjugated α,β-unsaturated ketone system, while the thienyl group contributes sulfur-based electronic effects. This structure is hypothesized to influence biological activity, solubility, and reactivity.
Properties
IUPAC Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c17-15(8-7-13-5-3-11-18-13)16-10-9-12-4-1-2-6-14(12)16/h1-8,11H,9-10H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFMCRQYCDIVNO-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(2-thienyl)acryloyl]indoline typically involves the following steps:
Starting Materials: The synthesis begins with indoline and 2-thienylacrylic acid as the primary starting materials.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as palladium or copper, to facilitate the coupling of the indoline and thienylacrylic acid.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve scaling up the reaction using continuous flow reactors and optimizing reaction conditions to improve yield and reduce production costs.
Chemical Reactions Analysis
1-[3-(2-thienyl)acryloyl]indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indoline ring. Common reagents include halogens and sulfonyl chlorides.
Addition: The thienyl-acryloyl moiety allows for addition reactions with nucleophiles, leading to the formation of various adducts.
Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has shown promise in biological studies, particularly in the development of new pharmaceuticals due to its potential bioactivity.
Medicine: Research has indicated potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(2-thienyl)acryloyl]indoline involves its interaction with specific molecular targets and pathways. The indoline core can interact with various biological receptors, while the thienyl-acryloyl moiety can participate in binding interactions with enzymes and proteins. These interactions can modulate biological pathways, leading to the observed bioactivities.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1. Structural and Physicochemical Comparison
Key Observations :
- Core Heterocycle: The indoline core offers a rigid bicyclic framework with a secondary amine, enabling hydrogen bonding. Piperazine-based analogs () introduce a flexible nitrogen-rich ring, enhancing solubility in acidic conditions due to protonation .
- Thienyl’s smaller size relative to substituted phenyl groups may improve steric compatibility in enzyme active sites.
- Physicochemical Properties : The piperazine derivative () has a higher molecular weight (316.39 vs. ~255.1) and lower pKa (2.88), suggesting better aqueous solubility under acidic conditions. The isoindoline-dione analog () has a higher molecular weight (360.41) due to its additional carbonyl groups, which may reduce membrane permeability .
Structural and Crystallographic Insights
- Planarity : Isoindoline-1,3-dione derivatives () exhibit near-coplanar rings, favoring π-π stacking in crystal structures. The indoline core in the target compound may adopt a less planar conformation, influencing solubility and crystal packing .
- Intermolecular Interactions : C–H···O/N interactions stabilize crystal structures in isoindoline-dione analogs (), while the indoline-thienyl system may rely on sulfur-mediated interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
